Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2-phenylpropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylpropyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes. It helps in understanding the structure-activity relationships of piperazine-based drugs .
Medicine: It is investigated for its activity against various diseases, including neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior . The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
1-Cbz-Piperazine: Used in the synthesis of serotonin and dopamine receptor ligands.
N-Boc-piperazine: A versatile intermediate in organic synthesis
Uniqueness: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate stands out due to its unique combination of a benzyl group and a phenylpropyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is a compound notable for its biological activity, particularly as a modulator of fatty acid amide hydrolase (FAAH). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a benzyl group, and a phenylpropyl substituent. Its molecular formula is C₂₁H₂₃N₃O₂, with a molecular weight of approximately 338.45 g/mol. The structural components contribute to its unique pharmacological profile.
FAAH Inhibition
The primary biological activity of this compound is its role as a FAAH inhibitor. FAAH is an enzyme responsible for the breakdown of endocannabinoids, which are crucial in regulating pain and anxiety. By inhibiting FAAH, this compound can enhance endocannabinoid signaling, potentially leading to therapeutic effects in conditions like chronic pain and anxiety disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on FAAH activity. For example, studies have shown that this compound can increase the levels of anandamide (an endocannabinoid) in neuronal cells, which is associated with analgesic and anxiolytic effects .
Case Study: Pain Management
A study focusing on the analgesic properties of FAAH inhibitors highlighted that compounds similar to this compound significantly reduced pain responses in animal models. The results indicated that the compound could serve as a potential treatment for neuropathic pain by modulating endocannabinoid levels .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl 4-(2-chloroethyl)piperazine-1-carboxylate | C₂₁H₂₃ClN₂O₂ | Contains chloroethyl; potential anti-cancer activity |
Benzyl 4-(2-formylphenyl)piperazine-1-carboxylate | C₂₁H₂₃N₂O₃ | Features an aldehyde group; investigated for reactivity |
Tert-butyl 3-Allyl-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | C₂₁H₃₅N₃O₃ | Includes hydroxymethyl; used in various synthetic applications |
This comparative analysis shows that while all these compounds share a piperazine core, their substituents significantly influence their biological activities.
Therapeutic Applications
Given its mechanism as a FAAH inhibitor, this compound holds promise for various therapeutic applications:
- Anxiety Disorders : By enhancing endocannabinoid signaling, it may alleviate symptoms associated with anxiety.
- Chronic Pain Management : Its ability to modulate pain pathways makes it a candidate for treating chronic pain conditions.
- Potential Anticancer Activity : Some studies suggest that FAAH inhibitors can also influence tumor growth dynamics, although further research is needed to establish this link conclusively .
Properties
CAS No. |
918481-20-6 |
---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-18(20-10-6-3-7-11-20)16-22-12-14-23(15-13-22)21(24)25-17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
InChI Key |
OCLJTKRHUAQHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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